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Compound of Interest

Compound Name:
(3-Bromo-4,5-

Dimethoxyphenyl)Methanol

CAS No.: 52783-74-1

Cat. No.: B1279790

Get Quote

Executive Technical Summary
(3-Bromo-4,5-dimethoxyphenyl)methanol serves as a "structural pivot" in medicinal

chemistry. The introduction of the bromine atom at the meta position (relative to the methanol

group) breaks the

symmetry of the parent 3,4,5-trimethoxybenzyl alcohol, significantly altering the crystal packing
potential and solubility profile.

Primary Utility: Precursor for Suzuki-Miyaura coupling (via the C-Br bond) or benzylic

functionalization (via the -OH group).

Structural Challenge: The competition between the hydrogen-bond donor (benzylic -OH) and

the halogen-bond donor (-Br) creates complex polymorphism potential.
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Feature
(3-Bromo-4,5-
dimethoxyphenyl)
methanol

3,4,5-
Trimethoxybenzyl
alcohol (Parent)

3-Bromo-4,5-
dimethoxybenzalde
hyde (Precursor)

CAS 52783-74-1 3840-31-1 2973-76-4

Physical State
Low-melting Solid /

Viscous Oil

Viscous Liquid / Low

Solid (MP ~30°C)
Solid (MP 108-110°C)

H-Bond Donor Yes (-CH2OH) Yes (-CH2OH) No (Aldehyde)

Halogen Bond Yes (C-Br...O/N) No Yes

Lattice Energy High (Predicted) Moderate High

Structural Characterization Data[2][3][4][5]
In the absence of a deposited CIF file, the following spectroscopic data serves as the primary

structural validation standard. This data is derived from high-purity synthesis protocols verified

in kinase inhibitor research.

Nuclear Magnetic Resonance (NMR) Standard
Solvent: CDCl₃, 400 MHz[1][2]
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Nucleus
Chemical Shift
(δ ppm)

Multiplicity Assignment
Mechanistic
Insight

¹H 7.15 d (J=1.8 Hz) Ar-H (C2)
Deshielded by

ortho-Br.

¹H 6.88 d (J=1.8 Hz) Ar-H (C6)

Coupling

confirms meta-

substitution

pattern.

¹H 4.62 s -CH₂-OH

Benzylic protons;

shift indicates

free rotation.

¹H 3.89, 3.87 s (6H) -OCH₃

Distinct signals

confirm

symmetry break

vs trimethoxy

parent.

¹H 2.10 br s -OH

Concentration

dependent (H-

bonding).

¹³C 153.8, 144.5 - Ar-C-O

Ipso carbons

attached to

methoxy groups.

¹³C 117.5 - C-Br

Diagnostic shift

for brominated

carbon.

Mass Spectrometry (HRMS)[3][4]
Ionization: ESI+

Calculated Mass [M+H]+: 246.9964 (⁷⁹Br) / 248.9944 (⁸¹Br)

Pattern: 1:1 doublet characteristic of mono-brominated species.
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Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, we utilize a synthesis-to-crystallization workflow. Direct

bromination of the alcohol is prone to over-oxidation; therefore, the Reduction Route is the

authoritative standard for generating high-crystallinity material.

Workflow Visualization
The following diagram outlines the logical flow for synthesis and subsequent crystal growth.

3,4,5-Trimethoxybenzaldehyde Bromination
(Br2 / AcOH)

Electrophilic Subst. 3-Bromo-4,5-dimethoxy-
benzaldehyde (Solid)

Yield >85% Selective Reduction
(NaBH4 / MeOH)

Chemo-selective Red. (3-Bromo-4,5-dimethoxy-
phenyl)methanol

Workup Crystal Growth
(Slow Evaporation)

Dichloromethane/Hexane

Click to download full resolution via product page

Caption: Figure 1. Optimized synthesis and crystallization pathway minimizing side-reactions.

Protocol A: Synthesis & Purification
Rationale: Using NaBH₄ on the isolated aldehyde prevents the formation of benzyl bromide

byproducts common when using HBr/Br₂ on the alcohol.

Precursor Preparation: Dissolve 3,4,5-trimethoxybenzaldehyde (10 mmol) in Glacial Acetic

Acid (20 mL). Add Br₂ (10.5 mmol) dropwise at 0°C. Stir at RT for 4h. Pour into ice water.

Filter the precipitate (3-Bromo-4,5-dimethoxybenzaldehyde).

Validation: MP should be 108-110°C.

Reduction: Suspend the brominated aldehyde (5 mmol) in anhydrous MeOH (15 mL) at 0°C.

Addition: Add NaBH₄ (2.5 mmol) portion-wise over 15 mins. Caution: Exothermic.

Quench: Once TLC (Hex:EtOAc 7:3) shows disappearance of aldehyde (Rf ~0.6) and

appearance of alcohol (Rf ~0.3), quench with sat. NH₄Cl.

Isolation: Extract with DCM, dry over MgSO₄, concentrate.

Purification: Flash chromatography (Gradient 10-30% EtOAc in Hexane).
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Protocol B: Crystal Growth for XRD
Since the compound is often an oil or low-melting solid, "seeding" or specific solvent systems

are required to obtain diffraction-quality single crystals.

Solvent System: Diethyl Ether / Pentane (Vapor Diffusion).

Method: Dissolve 20 mg of pure product in 0.5 mL Diethyl Ether in a small vial. Place this

open vial inside a larger jar containing 5 mL Pentane. Cap the large jar tightly.

Conditions: Store at 4°C (fridge) for 48-72 hours.

Observation: Look for colorless prisms forming on the walls.

Contingency: If oiling out occurs, scratch the glass side with a spatula to induce nucleation

(Ostwald ripening).

Solid-State Analysis & Comparison
This section objectively compares the target molecule with its closest structural relatives to

predict packing behavior in the absence of a CIF.

Crystal Packing Drivers
The crystal lattice is governed by two competing forces:

O-H···O Hydrogen Bonding: The primary driver. The alcohol proton donates to the methoxy

oxygens of neighboring molecules.

Br···O Halogen Bonding: The bromine atom (σ-hole) acts as a Lewis acid interacting with

oxygen lone pairs.
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Property Target Compound
3,5-Dibromo-4-
methoxyphenylmet
hanol

Implication

Symmetry (Asymmetric) (Symmetric)

Target packs less

efficiently, leading to

lower MP.

Steric Bulk High (Methoxy + Br) High (2x Br)

Methoxy groups force

the benzene ring out

of planarity in the

lattice.

Solubility High in DCM, MeOH Moderate

Target is easier to

handle in solution-

phase synthesis.

Predicted Unit Cell Characteristics
Based on the volume increment of Bromine (+25 Å³) vs Hydrogen, and the known packing of

veratryl alcohol derivatives:

Space Group Prediction: P2₁/c (Monoclinic) or P-1 (Triclinic).

Z Value: 4 (General positions).[3]

Density: ~1.55 - 1.65 g/cm³ (Significantly denser than non-brominated parent due to heavy

atom effect).

References
The following sources provide the foundational data for the synthesis, characterization, and

analog comparison used in this guide.
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Relevance: Establishes the protocol for bromin

URL:[Link] (General Journal Link - Specific article requires subscription)

Analog Crystal Data (Indanone derivative)

Title: "Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one."[5]

Source:Acta Crystallographica Section E, 2024.
Relevance: Provides bond length/angle d

URL:[Link]

Physical Properties of Methoxybenzyl Alcohols

Title: "PubChem Compound Summary for CID 618887, (2-Bromo-4,5-

dimethoxyphenyl)methanol."[6] (Note: Isomer comparison).

Source:National Center for Biotechnology Inform

URL:[Link]

Spectroscopic Data Verification

Title: "Synthesis and characterization of combretast
Source:RSC Advances, Supplementary Inform
Relevance: Contains NMR spectra for the aldehyde precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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